2-(4-Tert-butylphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZZNRMJJGRNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289363 |

Source

|

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-12-4 |

Source

|

| Record name | 6941-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Tert-butylphenoxy)propanoic acid CAS number 6941-12-4 properties

An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid (CAS 6941-12-4)

Introduction

This compound, identified by the CAS number 6941-12-4, is a carboxylic acid derivative featuring a distinctive tert-butylphenoxy group. This compound belongs to the class of phenoxyalkanoic acids, a group of molecules with diverse applications. Its structure, combining a bulky, lipophilic tert-butyl group with a reactive carboxylic acid function, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and toxicological profile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of both a polar carboxylic acid group and a nonpolar tert-butylphenyl ether moiety results in amphiphilic characteristics. A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 6941-12-4 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈O₃ | [2][3][4] |

| Molecular Weight | 222.28 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Exact Mass | 222.125594432 Da | [2] |

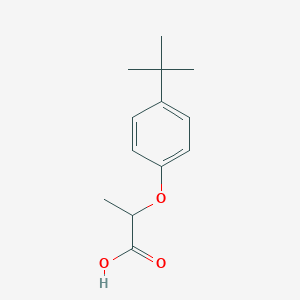

Structural Representation

The structure of this compound is fundamental to its reactivity and function. The chiral center at the second carbon of the propanoic acid chain indicates that this compound can exist as two enantiomers, (R)- and (S)-2-(4-tert-butylphenoxy)propanoic acid.

Caption: Chemical structure of this compound.

Synthesis Pathways

The synthesis of this compound is typically achieved via nucleophilic substitution reactions. The Williamson ether synthesis is a well-established and versatile method for preparing ethers and is readily adaptable for this compound.

Williamson Ether Synthesis

This pathway involves the reaction of the sodium or potassium salt of 4-tert-butylphenol with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid. This two-step process is efficient and allows for straightforward purification. A similar approach has been documented for the synthesis of related phenoxypropionic acids.[5]

Step 1: Ether Formation (Nucleophilic Substitution) 4-tert-butylphenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile then displaces the halide from an alkyl 2-halopropionate.

Step 2: Hydrolysis The resulting ester is saponified using a strong base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate and yield this compound.

Caption: Williamson ether synthesis workflow for this compound.

Applications and Research Fields

While specific, large-scale applications for this compound are not extensively documented in public literature, its structural motifs suggest several areas of interest for researchers.

-

Agrochemicals: Phenoxyalkanoic acids are a well-known class of herbicides. The combination of the phenoxy group and the carboxylic acid is a common feature in this class of compounds. Therefore, this molecule serves as a potential intermediate or candidate for the development of new herbicides.[1]

-

Pharmaceuticals: The related compound, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), is a widely used non-steroidal anti-inflammatory drug (NSAID). Although this compound is structurally distinct due to the ether linkage, related phenoxypropanoic acids have been explored for anti-inflammatory properties.[6] Its potential to interact with biological targets warrants investigation.

-

Material Science: Carboxylic acids and their derivatives are often used as building blocks in polymer synthesis. The bulky tert-butyl group could impart unique properties such as thermal stability or altered solubility to polymers incorporating this molecule.[6]

Biological and Toxicological Considerations

The toxicological profile of this compound is not extensively studied. However, data from suppliers and databases like PubChem provide preliminary safety information based on its chemical class.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Insights from Structural Analogs: It is crucial to consider the biological activity of structurally related compounds. The tert-butylphenol moiety is found in various chemicals with known biological effects.

-

2,4-Di-tert-butylphenol (2,4-DTBP): This related compound has been identified as a potential endocrine-disrupting chemical (EDC) and an obesogen that functions by activating the retinoid X receptor alpha (RXRα).[7] It has also been shown to have insecticidal properties.[8]

-

2,4,6-Tri-tert-butylphenol (TTBP): Chronic toxicity studies in rats have shown that TTBP can cause liver injury.[9]

These findings suggest that the tert-butylphenol core of this compound could be biologically active. Researchers handling this compound should employ appropriate personal protective equipment (PPE) and work in a well-ventilated area. Further toxicological studies are necessary to fully characterize its safety profile.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous buffer (using formic or phosphoric acid) would provide good separation and peak shape.[10][11]

-

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is typically required. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for quantification and structural confirmation.[12]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would show characteristic signals for the aromatic protons, the tert-butyl group, the methine proton, and the methyl group of the propanoic acid chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkage.[2]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]

Conclusion

This compound is a versatile organic compound with a well-defined structure and predictable chemical properties. While it is primarily recognized as a chemical intermediate, its structural similarity to known bioactive molecules in the agrochemical and pharmaceutical fields suggests a potential for broader applications. A thorough understanding of its synthesis, properties, and a cautious approach to its handling are essential for its effective and safe utilization in research and development.

References

- Cas no 6941-12-4 (2-4-(tert-Butyl)phenoxypropanoic Acid). (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.

- EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Li, J., et al. (2019). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives, 127(5), 057003.

- Chem-Impex. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid.

- Lee, S., et al. (2021). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Insects, 12(1), 63.

- Takahashi, O., et al. (1986). Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. Food and Chemical Toxicology, 24(10-11), 1151-1157.

- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.

Sources

- 1. 6941-12-4(2-4-(tert-Butyl)phenoxypropanoic Acid) | Kuujia.com [kuujia.com]

- 2. This compound | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6941-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. epa.gov [epa.gov]

- 12. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

Physical and chemical properties of 2-(4-Tert-butylphenoxy)propanoic acid

An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted phenoxyalkanoic acid, represents a molecule of significant interest in chemical synthesis and research. Its structural motifs, comprising a bulky tert-butyl group on a phenyl ring linked via an ether to a propanoic acid moiety, confer specific physicochemical properties that make it a valuable building block and a subject of study in various chemical and biological contexts. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, and practical considerations for its handling and analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

A precise understanding of a compound begins with its fundamental identity. This compound is unambiguously identified by its structure and a set of standardized chemical identifiers.

-

IUPAC Name: this compound[1]

Other key identifiers include:

-

InChI: InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)[1]

-

InChIKey: DMJZZNRMJJGRNF-UHFFFAOYSA-N[1]

-

SMILES: CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C[1]

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for acquiring a ¹H NMR spectrum, emphasizing the rationale behind each step to ensure data integrity.

-

Sample Preparation:

-

Step 1.1: Accurately weigh approximately 5-10 mg of this compound. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.

-

Step 1.2: Transfer the sample to a clean, dry NMR tube.

-

Step 1.3: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) as an internal standard. Rationale: Deuterated solvents are used to avoid large solvent signals in the proton spectrum. TMS provides a reference peak at 0.00 ppm.

-

Step 1.4: Cap the NMR tube and gently agitate until the sample is fully dissolved. Rationale: A homogenous solution is critical for acquiring a high-resolution spectrum.

-

-

Data Acquisition:

-

Step 2.1: Insert the NMR tube into the spectrometer.

-

Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field. Rationale: Locking ensures the stability of the magnetic field during the experiment, while shimming optimizes its homogeneity, leading to sharper peaks.

-

Step 2.3: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, relaxation delay of 1-2 seconds, 16-32 scans). Rationale: These parameters provide a good balance between signal intensity and experimental time.

-

-

Data Processing and Interpretation:

-

Step 3.1: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Step 3.2: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Step 3.3: Integrate the peaks to determine the relative ratios of the different types of protons.

-

Step 3.4: Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the specific protons in the molecule's structure.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly closed container in a cool, dry place.[4]

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented in the provided search results, compounds with similar structures are known to have biological activity. For instance, other phenoxypropanoic acids are used as herbicides.[5] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential for investigation in medicinal chemistry.[6][7] Its utility as a building block in organic synthesis is also a primary area of interest for researchers.

Conclusion

This compound is a well-defined chemical entity with distinct physical, chemical, and spectroscopic properties. This guide provides a foundational understanding for researchers, enabling them to handle, analyze, and utilize this compound effectively and safely in their work. A thorough characterization, as outlined here, is the cornerstone of reliable and reproducible scientific research.

References

-

PubChem. This compound | C13H18O3 | CID 246868. [Link]

-

LookChem. CAS 13749-94-5|METHOMYL-OXIME. [Link]

-

PubChem. 2-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4606293. [Link]

-

Chemsrc. methomyl-oxime | CAS#:13749-94-5. [Link]

-

PubChem. Methomyl oxime | C3H7NOS | CID 5365286. [Link]

-

PubChemLite. This compound (C13H18O3). [Link]

- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)

-

Kuujia. Cas no 6941-12-4 (2-4-(tert-Butyl)phenoxypropanoic Acid). [Link]

-

PubChemLite. 2-(4-tert-butyl-2-methylphenoxy)propanoic acid (C14H20O3). [Link]

-

Pharmaffiliates. 1263078-21-2 | Product Name : (R)-2-(4-Butylphenyl)propanoic Acid. [Link]

-

PrepChem.com. Synthesis of 2-[4'-(4" -trifluoromethylphenoxy)-phenoxy]-propionic acid. [Link]

-

SpectraBase. 2-(p-Tert-butylphenoxy)propionic acid. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

- Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

Sources

- 1. This compound | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6941-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid: Structural Analogs and Derivatives as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-butylphenoxy)propanoic acid and its structural analogs as a promising scaffold in drug discovery. While direct biological evaluation of the core compound is not extensively documented in publicly available literature, a strong body of evidence from structurally related phenoxypropanoic acid derivatives suggests a likely mechanism of action as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the synthesis, potential biological activities, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds. The primary audience for this document includes researchers, medicinal chemists, and pharmacologists in the field of drug development, particularly those focused on metabolic diseases.

Introduction: The Therapeutic Potential of Phenoxypropanoic Acids

Phenoxypropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, with prominent members like fenofibrate demonstrating potent hypolipidemic effects. These compounds typically exert their therapeutic action through the activation of PPARs, a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] The core structure of this compound, characterized by a bulky tert-butyl group on the phenyl ring, presents an intriguing scaffold for the development of novel PPAR modulators with potentially unique selectivity and activity profiles.

The rationale for exploring analogs of this scaffold is rooted in the established success of related compounds in treating dyslipidemia and the potential for fine-tuning their activity through structural modifications. The tert-butyl group, in particular, offers a lipophilic anchor that can significantly influence receptor binding and pharmacokinetic properties.

Synthesis of this compound and Its Analogs

The primary and most versatile method for the synthesis of this compound and its derivatives is the Williamson ether synthesis .[3][4][5][6][7] This robust reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

General Synthetic Scheme

The general synthetic route involves the reaction of 4-tert-butylphenol with an appropriate 2-halopropanoate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of Ethyl 2-(4-tert-butylphenoxy)propanoate

-

Reagents and Materials:

-

4-tert-butylphenol

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add finely powdered anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 15 minutes to form the phenoxide.

-

To this suspension, add ethyl 2-bromopropanoate (1.2 eq) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-tert-butylphenoxy)propanoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Hydrolysis to this compound

-

Reagents and Materials:

-

Ethyl 2-(4-tert-butylphenoxy)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

Dissolve the purified ethyl 2-(4-tert-butylphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 by the slow addition of concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Biological Activity and Mechanism of Action: A Focus on PPAR Modulation

While direct experimental data on the biological activity of this compound is scarce, the structural similarity to known hypolipidemic agents strongly suggests its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1][8][9] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2][10]

There are three main subtypes of PPARs:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates, a class of hypolipidemic drugs, are PPARα agonists.

-

PPARγ: Highly expressed in adipose tissue, where it plays a key role in adipogenesis, lipid storage, and insulin sensitization. Thiazolidinediones (TZDs), used to treat type 2 diabetes, are potent PPARγ agonists.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.

Given the structural features of this compound, it is hypothesized to primarily target PPARα , and potentially exhibit dual PPARα/γ or pan-PPAR agonism.

Hypothesized Signaling Pathway

Caption: Hypothesized PPAR signaling pathway for this compound analogs.

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanoic acid derivatives is highly dependent on their structural features. Based on studies of related compounds, several key SAR insights can be extrapolated for the this compound scaffold.[8][11][12]

-

The Phenyl Ring and its Substituents: The nature and position of substituents on the phenyl ring are critical for PPAR activity and selectivity. The bulky, lipophilic tert-butyl group at the para position is expected to occupy a hydrophobic pocket within the PPAR ligand-binding domain (LBD). Variations in the size and electronics of this substituent can modulate potency and subtype selectivity.

-

The Propanoic Acid Moiety: The carboxylic acid group is essential for activity, as it typically forms a key hydrogen bond interaction with a conserved amino acid residue in the PPAR LBD. Esterification of this group results in a prodrug that is hydrolyzed in vivo to the active acid. The methyl group at the α-position of the propanoic acid can influence the compound's stereochemistry and binding affinity.

-

The Ether Linkage: The ether oxygen is a crucial linker, providing the correct orientation of the phenyl ring and the acidic headgroup for optimal receptor interaction.

| Structural Modification | Predicted Impact on Activity | Rationale |

| Replacement of tert-butyl with smaller alkyl groups | May decrease potency | Reduced hydrophobic interactions in the LBD. |

| Introduction of electron-withdrawing groups on the phenyl ring | Could alter PPAR subtype selectivity | Modifies the electronic properties of the aromatic system. |

| Esterification of the carboxylic acid | Creates a prodrug | Increases oral bioavailability; requires in vivo hydrolysis for activation. |

| Modification of the α-substituent on the propanoic acid chain | Can influence stereoselectivity and potency | Affects the spatial arrangement of the molecule within the binding pocket. |

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound and its analogs, a series of in vitro and in vivo assays are recommended.

In Vitro Assay: PPAR Transactivation Assay

This cell-based assay is used to determine if a compound can activate a specific PPAR subtype.[9][13][14][15][16][17]

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing a Peroxisome Proliferator Response Element (PPRE). Cells are co-transfected with this reporter construct and an expression vector for the PPAR subtype of interest. If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified.

-

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a PPAR expression plasmid (e.g., pCMX-hPPARα) and a PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE-luc) using a suitable transfection reagent.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of the test compound (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀ value.

-

-

In Vivo Model: High-Fat Diet-Induced Hyperlipidemia in Rodents

This model is used to assess the hypolipidemic efficacy of the test compounds in vivo.[18][19][20][21][22][23][24][25][26]

-

Principle: Feeding rodents a high-fat diet induces a metabolic state that mimics human hyperlipidemia, characterized by elevated levels of plasma triglycerides and cholesterol. The ability of a test compound to reverse or mitigate these changes is a measure of its hypolipidemic activity.

-

Step-by-Step Protocol:

-

Animal Acclimatization and Diet Induction:

-

Acclimatize male Sprague-Dawley rats or C57BL/6 mice for at least one week.

-

Feed the animals a high-fat diet (e.g., 45-60% of calories from fat) for 4-8 weeks to induce hyperlipidemia. A control group should be fed a standard chow diet.

-

-

Compound Administration:

-

Divide the hyperlipidemic animals into groups: vehicle control, positive control (e.g., fenofibrate), and test compound groups (at various doses).

-

Administer the compounds orally (e.g., by gavage) once daily for a period of 2-4 weeks.

-

-

Blood and Tissue Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.

-

Euthanize the animals and collect liver and adipose tissue.

-

-

Biochemical Analysis:

-

Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

-

Analyze liver tissue for lipid accumulation (e.g., by Oil Red O staining) and gene expression of PPAR target genes (e.g., CPT1, ACOX1) by qPCR.

-

-

Data Analysis:

-

Compare the lipid profiles and other parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

-

Conclusion and Future Directions

This compound and its analogs represent a compelling class of compounds for the development of novel therapies for metabolic disorders. The well-established synthetic routes and the strong evidence for PPAR modulation among structurally related molecules provide a solid foundation for further investigation. Future research should focus on the direct synthesis and biological evaluation of the core compound and a library of its derivatives to elucidate their specific PPAR subtype selectivity and potency. Comprehensive in vivo studies will be crucial to assess their therapeutic potential and pharmacokinetic profiles. The insights gained from such studies could lead to the discovery of new and improved treatments for dyslipidemia, type 2 diabetes, and other metabolic diseases.

References

- Goto, T., et al. (2011). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 21(15), 4536-4540.

- Ohbuchi, S., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1216-1221.

- Shimizu, H., et al. (2012). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Current Medicinal Chemistry, 19(32), 5585-5595.

- Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2538-2552.

- International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-7.

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

- MDPI. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 28(15), 5829.

- ResearchGate. (2014). A Simple Method for Screening Antihyperlipidemic Agents. Journal of Pharmacological and Toxicological Methods, 70(2), 118-122.

-

Slideshare. (n.d.). SCREENING MODELS OF ANTI-HYPERLIPIDEMIA DRUGS. Retrieved from [Link]

- Li, X., et al. (2015). Model design for screening effective Antihyperlipidemic drugs using zebrafish system. Journal of Pharmacological and Toxicological Methods, 72, 118-124.

- National Institutes of Health. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(6), 067001.

-

Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]

- National Institutes of Health. (2011). Identification of PPARgamma Partial Agonists of Natural Origin (I)

- Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 82. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Mokale, S. N., et al. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 682-685.

- Fracchiolla, G., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Bioorganic & Medicinal Chemistry, 16(21), 9498-9510.

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

- National Institutes of Health. (2012). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ. Vascular Health and Risk Management, 8, 523-535.

- Brooks, D. A., et al. (2001). Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity. Bioorganic & Medicinal Chemistry Letters, 11(13), 1775-1778.

- National Institutes of Health. (2017). The potential of natural products for targeting PPARα. Future Medicinal Chemistry, 9(16), 1957-1979.

- Google Patents. (n.d.). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

- National Institutes of Health. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297.

- Mokale, S. N., et al. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3096-3100.

- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.

- Hall, I. H., et al. (1984). Hypolipidemic activity of tetrakis-mu-(trimethylamine-boranecarboxylato)-bis(trimethylamine- carboxyborane)-dicopper(II) in rodents and its effect on lipid metabolism. Journal of Pharmaceutical Sciences, 73(7), 973-977.

Sources

- 1. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. raybiotech.com [raybiotech.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. SCREENING MODELS OF ANTI-HYPERLIPIDEMIA DRUGS by bharti...pptx [slideshare.net]

- 22. Model design for screening effective Antihyperlipidemic drugs using zebrafish system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Hypolipidemic activity of tetrakis-mu-(trimethylamine-boranecarboxylato)-bis(trimethylamin e- carboxyborane)-dicopper(II) in rodents and its effect on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Fibrate-Like Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrate-like compounds represent a cornerstone in the management of dyslipidemia, a critical risk factor for cardiovascular disease. Their therapeutic efficacy is intrinsically linked to their ability to modulate lipid and lipoprotein metabolism. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of these compounds, with a central focus on their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will dissect the intricate signaling pathways, from receptor activation to the downstream transcriptional regulation of target genes, and elucidate the subsequent physiological effects on lipid homeostasis. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to rigorously investigate the mechanistic underpinnings of novel fibrate-like compounds, ensuring both scientific integrity and the generation of robust, reproducible data.

Introduction: The Clinical Significance of Fibrates in Dyslipidemia

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, coupled with reduced high-density lipoprotein (HDL) cholesterol, is a major contributor to the pathogenesis of atherosclerosis and subsequent cardiovascular events[1][2][3]. Fibrates, a class of amphipathic carboxylic acids, have been in clinical use for decades to correct this atherogenic lipid profile[4][5]. Their primary therapeutic benefits include a significant reduction in plasma triglycerides, a modest decrease in LDL cholesterol, and an increase in HDL cholesterol concentrations[6][7][8]. These lipid-modifying effects translate into a reduced risk of coronary heart disease, as demonstrated in several large-scale clinical trials[1][9][10]. Understanding the precise molecular mechanisms by which fibrates exert these effects is paramount for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.

The Central Hub: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The discovery in the 1990s that fibrates function as ligands for the nuclear receptor PPARα revolutionized our understanding of their mechanism of action[4][9]. PPARs are a group of ligand-activated transcription factors that belong to the steroid hormone receptor superfamily and play pivotal roles in the regulation of cellular differentiation, development, and metabolism[11][12]. Of the three PPAR isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, positioning it as a master regulator of lipid homeostasis[13][14].

The Molecular Switch: Ligand Binding and Receptor Activation

Fibrate-like compounds, upon entering the cell, bind to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins[13]. This activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR)[12].

The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[12]. PPREs consist of a direct repeat of the hexanucleotide sequence AGGTCA separated by a single nucleotide (DR-1)[12]. The binding of the heterodimer to the PPRE initiates the assembly of the transcriptional machinery, ultimately leading to an alteration in the expression of genes that govern lipid metabolism[12].

Signaling Pathway of Fibrate-Mediated PPARα Activation

Caption: Fibrate-like compounds activate PPARα, leading to the transcription of lipid-regulating genes.

Downstream Consequences: The Multifaceted Impact on Lipid Metabolism

The activation of PPARα by fibrate-like compounds orchestrates a symphony of transcriptional changes that collectively contribute to a more favorable lipid profile. These changes can be broadly categorized into effects on fatty acid metabolism and lipoprotein metabolism.

Fueling the Furnace: Enhanced Fatty Acid Catabolism

A primary consequence of PPARα activation is the upregulation of genes involved in fatty acid uptake, activation, and oxidation in the liver and muscle[7][13]. This includes:

-

Increased Fatty Acid Uptake: Upregulation of fatty acid transport proteins (FATPs) and CD36, which facilitate the entry of fatty acids into cells.

-

Enhanced Fatty Acid Activation: Increased expression of acyl-CoA synthetases, enzymes that convert fatty acids into their metabolically active acyl-CoA form.

-

Stimulated β-oxidation: A significant increase in the expression of genes encoding enzymes of the mitochondrial and peroxisomal β-oxidation pathways, leading to the breakdown of fatty acids for energy production[7][12].

This enhanced catabolism of fatty acids reduces their availability for the synthesis of triglycerides in the liver, a key step in the production of very-low-density lipoproteins (VLDL)[6][7].

Remodeling Lipoproteins: The Impact on VLDL, LDL, and HDL

The transcriptional control exerted by PPARα extends to several apolipoproteins and enzymes that are critical for lipoprotein metabolism.

-

Reduced VLDL Production: PPARα activation decreases the production of apolipoprotein C-III (ApoC-III), a potent inhibitor of lipoprotein lipase (LPL)[1][6]. The resulting decrease in ApoC-III, coupled with an increase in LPL expression, enhances the lipolysis of triglyceride-rich lipoproteins, including VLDL[1][6][12]. This leads to a significant reduction in circulating VLDL levels and, consequently, lower plasma triglycerides[6][7].

-

Favorable LDL Particle Modification: While the effect of fibrates on LDL cholesterol levels can be variable, they consistently promote a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles[5][15][16]. These larger particles are less susceptible to oxidation and are more readily cleared from circulation[15].

-

Increased HDL Cholesterol: PPARα activation stimulates the transcription of genes encoding apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL[7][8][12]. This increased synthesis of HDL-associated apolipoproteins contributes to higher circulating levels of HDL cholesterol, which is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.

Quantitative Effects of Fibrates on Lipid Parameters

| Lipid Parameter | Typical Change with Fibrate Therapy | Key Mediating Genes/Proteins |

| Triglycerides (VLDL) | ↓ 20-50% | ↑ LPL, ↓ ApoC-III |

| LDL Cholesterol | Variable (↓ 5-20% or slight ↑) | Shift to larger, less dense particles |

| HDL Cholesterol | ↑ 10-20% | ↑ ApoA-I, ↑ ApoA-II |

Investigating Fibrate-Like Compounds: A Guide to Essential Experimental Protocols

To rigorously assess the mechanism of action of novel fibrate-like compounds, a multi-pronged experimental approach is necessary. The following protocols provide a robust framework for characterizing the interaction of these compounds with PPARα and their subsequent effects on cellular and molecular processes.

Protocol 1: In Vitro PPARα Activation Assay (Reporter Gene Assay)

This assay is a fundamental first step to determine if a compound can activate PPARα. It relies on a cell-based system where the activation of PPARα leads to the expression of a reporter gene, such as luciferase.

Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPRE sequence upstream of a luciferase gene. If the test compound activates PPARα, the PPARα-RXR heterodimer will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring light emission.

Step-by-Step Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

-

Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) should also be included to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound. Include a known PPARα agonist (e.g., fenofibrate) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity). Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

Experimental Workflow for PPARα Reporter Gene Assay

Caption: A streamlined workflow for determining the in vitro activation of PPARα by a test compound.

Protocol 2: Gene Expression Analysis of PPARα Target Genes (qRT-PCR)

To confirm that PPARα activation by a test compound leads to the transcriptional regulation of downstream target genes, quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard.

Principle: This technique measures the amount of a specific mRNA transcript in a sample. By quantifying the mRNA levels of known PPARα target genes (e.g., CPT1A, ACOX1, LPL, APOA1) in cells treated with the test compound, we can verify its functional activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes, HepG2) and treat with the test compound at a concentration determined from the reporter assay.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in compound-treated cells to vehicle-treated cells.

Protocol 3: In Vivo Efficacy Studies in Animal Models of Dyslipidemia

To evaluate the therapeutic potential of a fibrate-like compound, in vivo studies in relevant animal models are crucial.

Principle: Animal models that mimic human dyslipidemia (e.g., hyperlipidemic hamsters, ApoE*3-Leiden.CETP mice) are treated with the test compound. Changes in plasma lipid profiles and the expression of target genes in relevant tissues (e.g., liver) are then assessed.

Step-by-Step Methodology:

-

Animal Model Selection: Choose an appropriate animal model that recapitulates the key features of human dyslipidemia.

-

Compound Administration: Administer the test compound to the animals via a suitable route (e.g., oral gavage) for a defined period.

-

Blood and Tissue Collection: At the end of the study, collect blood samples for lipid analysis and harvest tissues (e.g., liver) for gene expression analysis.

-

Lipid Analysis: Measure plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.

-

Gene Expression Analysis: Perform qRT-PCR on RNA extracted from the liver to assess the expression of PPARα target genes.

Concluding Remarks and Future Directions

The elucidation of PPARα as the molecular target of fibrate-like compounds has provided a robust framework for understanding their lipid-lowering effects. The intricate network of genes regulated by PPARα underscores its central role in maintaining lipid homeostasis. The experimental protocols outlined in this guide provide a comprehensive toolkit for researchers to dissect the mechanism of action of novel compounds targeting this pathway.

Future research in this field is likely to focus on the development of selective PPARα modulators (SPPARMs) that can fine-tune the transcriptional activity of the receptor to maximize therapeutic benefits while minimizing potential side effects. A deeper understanding of the tissue-specific regulation of PPARα and the identification of novel downstream targets will be instrumental in achieving this goal. By leveraging the knowledge and methodologies presented in this guide, the scientific community can continue to advance the development of innovative therapies for the management of dyslipidemia and the prevention of cardiovascular disease.

References

-

Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093. [Link]

- Fruchart, J. C., Staels, B., & Duriez, P. (1999). The role of fibric acids in the regulation of lipid metabolism and atherosclerosis. Current opinion in lipidology, 10(3), 245–257.

- Lewis, G. F. (1997). Fatty acid regulation of very low density lipoprotein production. Current opinion in lipidology, 8(3), 146–153.

-

Wikipedia. (2024). Fibrate. [Link]

-

Son, Y., & Lee, Y. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]

- Fruchart, J. C. (2006). Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism. Drugs of today (Barcelona, Spain : 1998), 42(1), 39–53.

-

Kersten, S. (2014). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 35(6), 850–867. [Link]

- Grundy, S. M., & Vega, G. L. (1987). Fibric acids: effects on lipids and lipoprotein metabolism. The American journal of medicine, 83(5B), 9–20.

- Reddy, J. K. (2004). Nonalcoholic steatohepatitis: a peroxisomal disease?.

-

Fruchart, J. C. (2006). Mode of action of fibrates in the regulation of triglycerides and HDL-cholesterol metabolism. Drugs of Today, 42(1), 39-53. [Link]

-

Fruchart, J. C. (2006). Mode of action of Fibrates in the regulation of triglycerides and HDL-cholesterol metabolism. Drugs of Today, 42(1), 39-53. [Link]

-

Cleveland Clinic. (2022). Fibrates. [Link]

-

Li, Y., & Wang, Y. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1068213. [Link]

-

Medical News Today. (2024). Fibrates for cholesterol: Benefits, types, and side effects. [Link]

-

O'Riordan, M. (2015). Use of fibrates in the metabolic syndrome: A review. World Journal of Diabetes, 6(5), 727–734. [Link]

-

He, L., et al. (2003). Effect of Fenofibrate on Plasma Lipoprotein Composition and Kinetics in Patients With Complete Hepatic Lipase Deficiency. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(9), 1693-1700. [Link]

-

Sharma, P., et al. (2014). Chemistory of Fibrates. Mini reviews in medicinal chemistry, 14(1), 63-74. [Link]

-

MedicineNet. (2022). Fibrates (Fibric Acid). [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

-

ResearchGate. (n.d.). Peroxisome proliferator-activated receptor (PPAR)-α regulates fatty acid utilization and β-oxidation in cardiac metabolism. [Link]

-

US Cardiology Review. (2005). Fibrates — The Other Life-saving Lipid Drugs. [Link]

- Schoonjans, K., Staels, B., & Auwerx, J. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression.

-

Sesame. (2023). Fibrates: Uses, Types, and Side Effects. [Link]

- van der Hoogt, C. C., et al. (2007). Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice. The Journal of biological chemistry, 282(4), 2269–2277.

- Hsueh, W. A., & Law, R. E. (2012). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future cardiology, 8(3), 379–396.

- D'Angelo, G., et al. (2014). The potential of natural products for targeting PPARα. Bioorganic & medicinal chemistry, 22(1), 12–21.

- Desvergne, B., & Wahli, W. (1999). Peroxisome proliferator-activated receptors: nuclear control of metabolism. Endocrine reviews, 20(5), 649–688.

-

Chapman, M. J. (2006). Fibrates: Therapeutic review. The British Journal of Diabetes & Vascular Disease, 6(1), 11-19. [Link]

- Kliewer, S. A., et al. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ.

-

Gunwal, D., et al. (2021). A Comprehensive Review on the Drug: Fenofibrate. International Journal of Research in Pharmaceutical Sciences, 12(3), 2164-2172. [Link]

- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of medicinal chemistry, 63(5), 2387–2402.

- Yamashita, S., et al. (2021). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of atherosclerosis and thrombosis, 28(8), 813–827.

- Takei, K., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. The Journal of biological chemistry, 293(26), 10143–10154.

-

ResearchGate. (n.d.). Effect of fenofibrate on the expression of genes involved in lipid metabolism in the liver of the ob/ob mice. [Link]

-

Biolinkk. (n.d.). Human Peroxisome Proliferators Activator Receptors Alpha, PPAR-A ELISA Kit. [Link]

- Li, R., et al. (2015). Expression Profiling Identifies Bezafibrate as Potential Therapeutic Drug for Lung Adenocarcinoma. PloS one, 10(6), e0129447.

- Champagne, C. M., & Auwerx, J. (2020). Fibrate pharmacogenomics: expanding past the genome. Pharmacogenomics, 21(5), 333–345.

- S, S., & S, A. (2016). Biochemistry and Molecular Biology of Mechanisms of Action of Fibrates – An Overview. Journal of Clinical and Diagnostic Research, 10(12), BE01-BE05.

- Wolf, C. J., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological sciences : an official journal of the Society of Toxicology, 106(1), 162–171.

Sources

- 1. Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fibric acids: effects on lipids and lipoprotein metabolism [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Tert-butylphenoxy)propanoic Acid from 4-tert-butylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-(4-tert-butylphenoxy)propanoic acid, starting from 4-tert-butylphenol. The synthesis is a robust two-step process involving a Williamson ether synthesis followed by saponification. This document offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data presentation to ensure reproducibility and safety for researchers in organic and medicinal chemistry.

Chemical Safety and Hazard Analysis

The protocols described herein involve hazardous materials. It is imperative that this synthesis is conducted within a certified chemical fume hood by personnel trained in handling such reagents. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Table 1: Reagent Hazard Summary and Handling Precautions

| Reagent | Key Hazards | Recommended Handling Precautions |

| 4-tert-butylphenol | Causes skin irritation and serious eye damage[1][2]. May cause respiratory irritation[1][2]. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection[1]. |

| Sodium Hydride (60% in mineral oil) | Water-reactive; releases flammable gases which may ignite spontaneously[3][4]. Causes severe skin burns and eye damage[3]. | Handle under an inert atmosphere (e.g., Argon or Nitrogen). Do not allow contact with water[4][5]. Use only in a chemical fume hood. Store in a cool, dry place away from ignition sources[6]. |

| Ethyl 2-bromopropionate | Flammable liquid and vapor[7][8]. Causes severe skin burns and eye damage[7][8]. Lachrymator[7]. | Keep away from open flames and hot surfaces. Use spark-proof tools. Avoid breathing mist/vapors. Wear protective gloves, clothing, and eye/face protection[8][9]. |

| N,N-Dimethylformamide (DMF), anhydrous | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. | Use in a well-ventilated area. Avoid contact with skin and eyes. |

| Sodium Hydroxide (NaOH) | Causes severe skin burns and eye damage. | Wear appropriate protective gloves and eye protection. Avoid breathing dust. |

| Hydrochloric Acid (HCl), concentrated | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with extreme care in a fume hood. Wear acid-resistant gloves and eye/face protection. |

Synthesis Pathway Overview

The synthesis of this compound from 4-tert-butylphenol is achieved via a two-step sequence.

-

Step 1: Williamson Ether Synthesis. 4-tert-butylphenol is deprotonated by a strong base, sodium hydride, to form the corresponding sodium phenoxide. This potent nucleophile then reacts with ethyl 2-bromopropionate via a bimolecular nucleophilic substitution (SN2) reaction to yield the intermediate ester, ethyl 2-(4-tert-butylphenoxy)propanoate.[10][11][12]

-

Step 2: Saponification (Ester Hydrolysis). The intermediate ester is hydrolyzed under basic conditions using sodium hydroxide. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound, which typically precipitates from the aqueous solution.

Figure 1. Overall reaction scheme.

Figure 1. Overall reaction scheme.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

The Williamson Ether Synthesis: An SN2 Pathway

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[13][14] The reaction proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.[11]

-

Deprotonation: The synthesis begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-tert-butylphenol by sodium hydride (NaH). This is an acid-base reaction where the hydride ion (H⁻) acts as a powerful base, abstracting the proton and releasing hydrogen gas (H₂). This step is essentially irreversible and generates the highly nucleophilic sodium 4-tert-butylphenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of ethyl 2-bromopropionate. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which serves as a good leaving group. The reaction proceeds in a single, concerted step where the C-O bond forms simultaneously as the C-Br bond breaks.[10][11]

Saponification: Base-Catalyzed Ester Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.

-

Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

-

Proton Transfer: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding ethanol and the sodium salt of this compound. This acid-base reaction is thermodynamically favorable and drives the hydrolysis to completion.

-

Acidification: In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate salt, leading to the precipitation of the water-insoluble this compound.

Sources

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. lobachemie.com [lobachemie.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 14. jk-sci.com [jk-sci.com]

Application Note & Protocol: A Researcher's Guide to the Williamson Ether Synthesis of Phenoxypropanoic Acids

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of phenoxypropanoic acids via the classic Williamson ether synthesis. Phenoxypropanoic acids are a significant class of compounds, with many derivatives exhibiting potent herbicidal activity.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, optimization of reaction conditions, and troubleshooting common challenges. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development and agrochemical synthesis, aiming to equip them with the necessary knowledge for the successful and efficient synthesis of these valuable molecules.

Introduction: The Significance of Phenoxypropanoic Acids

Phenoxypropanoic acid derivatives are a cornerstone in the agrochemical industry, with many exhibiting selective herbicidal properties against grassy weeds in broadleaf crops.[1][2][4] Their mode of action often involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2][5] The stereochemistry of these compounds is crucial, with the (R)-enantiomer typically possessing the majority of the herbicidal activity.[6]

The Williamson ether synthesis, a robust and versatile method for forming ethers, stands as a primary route for the industrial and laboratory-scale synthesis of these compounds.[7][8] The reaction involves the nucleophilic substitution of a halide by a phenoxide ion, providing a straightforward and efficient means to construct the characteristic ether linkage of phenoxypropanoic acids.[7][9][10]

The Williamson Ether Synthesis: Mechanism and Key Considerations

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7][9][11] The reaction is initiated by the deprotonation of a phenol using a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[7][9]

Figure 1: The SN2 mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices

The success of the Williamson ether synthesis hinges on several critical factors:

-

Choice of Base: The base must be strong enough to deprotonate the phenol quantitatively. For phenols, which are more acidic than aliphatic alcohols, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[12] For less reactive phenols or when using less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be employed.[13] However, NaH is highly reactive and requires careful handling under anhydrous conditions.[14][15]

-

Choice of Alkyl Halide: The alkyl halide must be a good substrate for SN2 reactions. Primary alkyl halides are ideal, while secondary alkyl halides may lead to a mixture of substitution and elimination products.[11][16] Tertiary alkyl halides are unsuitable as they will predominantly undergo elimination.[9][11] The reactivity of the halide follows the order I > Br > Cl.

-

Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[7][12][17] These solvents solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the reaction rate.[12] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[7][18]

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)propanoic acid

This protocol provides a detailed procedure for the synthesis of 2-(4-chlorophenoxy)propanoic acid, a representative phenoxypropanoic acid herbicide.

Materials and Equipment

| Reagents | Equipment |

| 4-Chlorophenol | Round-bottom flask |

| Ethyl 2-bromopropionate | Reflux condenser |

| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |

| N,N-Dimethylformamide (DMF), anhydrous | Heating mantle |

| Diethyl ether | Separatory funnel |

| 1 M Hydrochloric acid (HCl) | Rotary evaporator |

| Saturated sodium bicarbonate (NaHCO₃) solution | Beaker, Erlenmeyer flasks |

| Anhydrous magnesium sulfate (MgSO₄) | pH paper |

| Deionized water | Filtration apparatus (Büchner funnel) |

Safety Precautions

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin.[19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene gloves and chemical splash goggles.[19]

-

Sodium Hydride (if used): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[14][15] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[15] Reactions involving NaH in DMF can be hazardous, with exothermic decompositions reported at temperatures as low as 26°C.[19][20]

-

General Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times. All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of phenoxypropanoic acids.

Step 1: Formation of the Phenoxide

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5 mL per gram of phenol).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

Step 2: Alkylation

-

While stirring, add ethyl 2-bromopropionate (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction of the Ester

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of DMF used).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenoxy)propanoate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester in ethanol (10 mL per gram of ester) in a round-bottom flask.

-

Add a 2 M aqueous solution of sodium hydroxide (2.0 eq.) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the residue with water and acidify to pH 1-2 with 1 M HCl. A white precipitate of 2-(4-chlorophenoxy)propanoic acid will form.[21]

Step 5: Purification

-

Cool the mixture in an ice bath to maximize precipitation.